![molecular formula C11H16N4O3 B3863949 N-(1-ethyl-5-oxo-3-pyrrolidinyl)-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B3863949.png)
N-(1-ethyl-5-oxo-3-pyrrolidinyl)-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide
Overview
Description
N-(1-ethyl-5-oxo-3-pyrrolidinyl)-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide, commonly known as EPOC, is a synthetic compound that has gained attention for its potential use in scientific research. EPOC is a member of the pyrrolidine family and is structurally similar to the neurotransmitter GABA.
Mechanism of Action
EPOC enhances the activity of GABA receptors by binding to a specific site on the receptor. This binding increases the affinity of the receptor for GABA, which leads to an increase in the inhibitory effects of GABA on the nervous system. EPOC has been shown to have a higher affinity for certain subtypes of GABA receptors, which may explain its specific effects on the body.
Biochemical and Physiological Effects:
EPOC has a variety of biochemical and physiological effects on the body. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. EPOC has also been shown to decrease the release of dopamine in the brain, which may explain its potential use in addiction research. EPOC has been shown to have a half-life of approximately 2 hours in rats, which may limit its use in certain experiments.
Advantages and Limitations for Lab Experiments
One advantage of using EPOC in lab experiments is its specificity for certain subtypes of GABA receptors. This allows researchers to study the effects of GABA on the body in a more targeted manner. However, one limitation of using EPOC in lab experiments is its short half-life, which may limit its use in certain experiments. Additionally, the potential for off-target effects of EPOC on other receptors in the body should be considered.
Future Directions
There are several potential future directions for research on EPOC. One direction is the development of more potent and selective compounds that target specific subtypes of GABA receptors. Another direction is the use of EPOC in the treatment of addiction and withdrawal. Finally, the use of EPOC in the study of the GABAergic system in various disease states, such as anxiety and epilepsy, may provide valuable insights into the underlying mechanisms of these disorders.
Scientific Research Applications
EPOC has been used in scientific research as a tool to study the GABAergic system. GABA is a neurotransmitter that is involved in the regulation of anxiety, sleep, and muscle tone. EPOC has been shown to enhance the activity of GABA receptors, which can have a variety of effects on the body. EPOC has also been used to study the role of the GABAergic system in addiction and withdrawal.
properties
IUPAC Name |
N-(1-ethyl-5-oxopyrrolidin-3-yl)-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-3-15-6-8(4-11(15)17)12-10(16)5-9-7(2)13-18-14-9/h8H,3-6H2,1-2H3,(H,12,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHLDARERPFITG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)NC(=O)CC2=NON=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-5-oxo-3-pyrrolidinyl)-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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